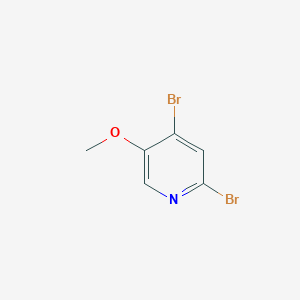

2,4-Dibromo-5-methoxypyridine

Description

2,4-Dibromo-5-methoxypyridine (CAS 84539-48-0) is a halogenated pyridine derivative with bromine substituents at positions 2 and 4 and a methoxy group at position 5. Its molecular formula is C₆H₅Br₂NO, and it has a molecular weight of 266.92 g/mol . This compound is commercially available in high purity (98%) and is widely used as a versatile intermediate in pharmaceutical and organic synthesis due to its reactivity in halogen-directed coupling reactions .

Properties

IUPAC Name |

2,4-dibromo-5-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQZXGAMBTSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form 2,4-dibromo-5-hydroxypyridine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 2,4-diamino-5-methoxypyridine or 2,4-dithio-5-methoxypyridine.

Oxidation Reactions: Products include 2,4-dibromo-5-formylpyridine or 2,4-dibromo-5-carboxypyridine.

Reduction Reactions: The major product is 2,4-dibromo-5-hydroxypyridine.

Scientific Research Applications

2,3-Dibromo-5-methoxypyridine is a halogenated pyridine derivative that has applications in scientific research, particularly in the development of pharmaceuticals and agrochemicals. It can serve as a precursor for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators.

Scientific Research Applications

2,3-Dibromo-5-methoxypyridine is used as a building block in the synthesis of complex organic molecules. Research into its derivatives has led to the discovery of potential therapeutic agents for various diseases. The mechanism of action of 2,3-Dibromo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

2,3-Dibromo-5-methoxypyridine features two bromine atoms and a methoxy group on the pyridine ring. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties that influence its reactivity and biological effects. Research indicates that it binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity, which can lead to therapeutic effects, particularly in inflammatory processes and cancer treatment.

Antimicrobial Properties

This compound exhibits antimicrobial activities and has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. In a study assessing the antimicrobial efficacy of various halogenated pyridines, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at 32 µg/mL for both strains.

Anticancer Activity

Studies indicate that this compound may possess anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, its ability to inhibit p38 MAPK is linked to reduced cancer cell migration and invasion, suggesting its potential as a therapeutic agent in cancer treatment.

Synthesis Method

A method for synthesizing 5-Bromo-2,4-dichloropyridine involves using 2-amino-4-chloropyridine as a starting raw material . The process includes the following steps :

- Bromo-reaction : Dissolve 2-amino-4-chloropyridine in methylene dichloride, cool to 0 ℃, slowly add N-bromo-succinimide in batches, and stir to react .

- Diazotization reaction : Under -30 ℃, dissolve intermediate 2 in concentrated hydrochloric acid, stir, and slowly add Sodium Nitrite in batches . Add cuprous chloride, raise to room temperature, adjust the reaction solution to alkaline with sodium hydroxide, and extract with ethyl acetate to obtain product 3 .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxypyridine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and methoxy group play a crucial role in its binding affinity and specificity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

The structural and functional diversity of brominated methoxypyridines significantly influences their chemical behavior and applications. Below is a detailed comparison:

Structural Isomers and Halogenated Analogs

Table 1: Key Properties of 2,4-Dibromo-5-methoxypyridine and Related Compounds

Reactivity and Functionalization

- Halogen Reactivity: The dibromo groups in this compound enable sequential functionalization (e.g., Suzuki-Miyaura coupling), offering synthetic flexibility compared to mono-bromo analogs like 3-Bromo-5-methoxypyridine . Chloro-bromo analogs (e.g., 4-Bromo-2-chloro-5-methoxypyridine) exhibit distinct reactivity due to the differing electronegativity of halogens, allowing selective substitution .

- Steric and Electronic Effects :

- The methyl group in 5-Bromo-4-methoxy-2-methylpyridine introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the unsubstituted target compound .

- Methoxy groups in para positions (e.g., 5-methoxy in the target compound) direct electrophilic substitution reactions due to their electron-donating resonance effects.

Commercial Availability and Purity

- The target compound is available in gram-scale quantities (1g: €219; 5g: €966), indicating robust commercial accessibility compared to niche analogs like 5-Bromo-4-methoxy-2-methylpyridine (250mg: ~€NA) .

- High-purity grades (≥98%) are common for dibromo derivatives, ensuring reliability in sensitive reactions .

Biological Activity

2,4-Dibromo-5-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H5Br2NO and features two bromine atoms and a methoxy group attached to a pyridine ring. This unique structure contributes to its biological activity, influencing how it interacts with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its derivatives have shown potential as enzyme inhibitors and receptor modulators, which can lead to therapeutic effects in various diseases.

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that derivatives of pyridine compounds exhibit significant antimicrobial properties against various pathogens, including E. coli and S. aureus. The presence of halogen substituents enhances this activity, making this compound a candidate for further exploration in antimicrobial therapies .

- Anticancer Properties :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis revealed that compounds similar to this compound exhibited bacteriostatic effects against S. aureus and E. coli, with varying degrees of effectiveness based on structural modifications .

- Neuroprotective Study : In vivo studies using J20 mice demonstrated that treatment with methoxypyridine derivatives significantly reduced Aβ42 levels in both plasma and brain tissues, highlighting their potential for Alzheimer's therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.